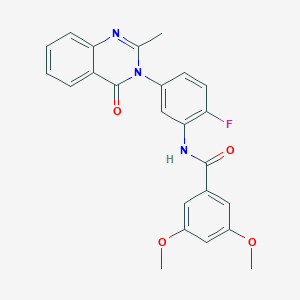

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O4/c1-14-26-21-7-5-4-6-19(21)24(30)28(14)16-8-9-20(25)22(12-16)27-23(29)15-10-17(31-2)13-18(11-15)32-3/h4-13H,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHASMZWYSQQAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluoro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

Coupling with 3,5-dimethoxybenzamide: This step might involve amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:

Binding to enzymes or receptors: Inhibiting or activating their function.

Interfering with cellular pathways: Affecting processes like cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

Research Implications and Limitations

- Pharmacological Potential: The quinazolinone-benzamide hybrid may exhibit dual functionality (e.g., kinase inhibition and DNA targeting), whereas agrochemical analogs like Propanil or Isoxaben act via single-mechanism herbicidal activity .

- Limitations : Direct bioactivity data for the target compound is unavailable in the evidence. Its complexity may pose synthetic challenges compared to simpler benzamides.

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is a synthetic compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide is , with a molecular weight of 441.4 g/mol. The presence of the fluorine atom and methoxy groups contributes to its unique properties and potential biological activities.

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. The quinazolinone moiety is known to inhibit various kinases, which play essential roles in cell proliferation and survival. The fluorine atom enhances the compound's binding affinity and metabolic stability, potentially increasing its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria. In vitro studies demonstrated inhibition zones comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several research studies have investigated the biological activity of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures showed IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, suggesting a promising therapeutic index for further development.

- Antimicrobial Activity : Another study assessed the compound's effect on Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | Human breast cancer cells | 0.5 | |

| Antibacterial | Staphylococcus aureus | 32 | |

| Antibacterial | Escherichia coli | 64 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Feature | Biological Activity |

|---|---|---|

| N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide | Fluorine atom + methoxy groups | Moderate anticancer and antibacterial activity |

| N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide | Chlorine instead of fluorine | Reduced activity compared to fluorine variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.